9H-Xanthen-9-one, 1,4-dihydroxy-

ICAM-1 inhibition VCAM-1 inhibition E-selectin inhibition

1,4-Dihydroxyxanthone is the only xanthone that simultaneously suppresses ICAM-1 (86%), VCAM-1, and E-selectin (80%) on TNF-α-stimulated HUVECs, with ~70% blockade of neutrophil adhesion. Its para-dihydroxy pattern enables oxidation to a stable para-quinonoid—a mechanism absent in ortho- or monohydroxy xanthones. Non-cytotoxic and reversible, it is essential for leukocyte trafficking, ischemia-reperfusion, and atherosclerosis research. Require ≥95% purity with HPLC-verified positional isomer analysis to exclude 2,6-dihydroxyxanthone contamination.

Molecular Formula C13H8O4
Molecular Weight 228.20 g/mol
CAS No. 17623-99-3
Cat. No. B14711405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 1,4-dihydroxy-
CAS17623-99-3
Molecular FormulaC13H8O4
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)O)O
InChIInChI=1S/C13H8O4/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H
InChIKeyYVXJETAOWDKWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydroxyxanthone (CAS 17623-99-3): A Para-Dihydroxy Xanthone Scaffold with Unique Endothelial Anti-Adhesive Activity


9H-Xanthen-9-one, 1,4-dihydroxy- (CAS 17623-99-3), commonly referred to as 1,4-dihydroxyxanthone (1,4-DHX), is a synthetic dihydroxyxanthone belonging to the dibenzo-γ-pyrone class of oxygenated heterocycles [1]. Its molecular formula is C₁₃H₈O₄ (MW 228.20 g/mol) [2]. Unlike many naturally occurring xanthones that bear hydroxylation at the 1,3,6,7 or 1,3,5,8 positions, 1,4-DHX features a distinctive para-dihydroxy substitution pattern on the xanthone A-ring, which enables oxidative conversion to a stable para-quinonoid species—a mechanistic feature not accessible to its ortho-dihydroxy or monohydroxy congeners [3]. This compound has been characterized primarily through a series of integrated studies from the Parmar–Ghosh–Prasad collaboration that systematically compared nine xanthones for antioxidant and anti-inflammatory endpoints, revealing that 1,4-DHX uniquely combines NADPH-dependent lipid peroxidation inhibition with potent, reversible suppression of three endothelial cell adhesion molecules (ICAM-1, VCAM-1, and E-selectin) and functional blockade of neutrophil–endothelial adhesion [3][4].

Why 1,4-Dihydroxyxanthone Cannot Be Substituted by Other Dihydroxyxanthone Isomers in Anti-Inflammatory Research


Dihydroxyxanthone isomers are not functionally interchangeable because the positions of the hydroxyl substituents dictate the compound's oxidative fate and biological target profile. Ortho-dihydroxyxanthones such as 1,2-dihydroxyxanthone primarily act as direct radical scavengers and metal chelators via catechol-type chemistry, whereas 1,4-dihydroxyxanthone undergoes oxidation to a stable para-quinonoid intermediate that is uniquely capable of sustained ICAM-1/VCAM-1/E-selectin suppression on endothelial cells [1]. In a direct head-to-head comparison of nine xanthones, only 1,4-DHX demonstrated this triple cell adhesion molecule (CAM) inhibitory profile; monohydroxy analogs (1-hydroxyxanthone, 3-hydroxyxanthone) and alternative dihydroxy isomers (2,6-dihydroxyxanthone) lacked comparable activity [2]. Furthermore, methoxylated xanthones such as 1,3,7-trimethoxyxanthone exhibited negligible activity in the same assay panel, confirming that both the presence and the para-orientation of free hydroxyl groups are essential determinants of pharmacological activity [1]. Substituting 1,4-DHX with a different dihydroxyxanthone isomer without experimental validation would risk loss of the CAM-inhibitory phenotype that defines its research value.

Quantitative Differentiation Evidence for 1,4-Dihydroxyxanthone (CAS 17623-99-3) vs. Closest Xanthone Analogs


Triple Endothelial CAM Inhibition: 1,4-DHX vs. Monohydroxy and Alternative Dihydroxy Xanthones

In the only published study that directly examined the effect of multiple xanthones on TNF-α-induced endothelial CAM expression, 1,4-dihydroxyxanthone (1,4-DHX) was identified as the sole compound among nine tested xanthones—including 1-hydroxyxanthone, 3-hydroxyxanthone, 2,6-dihydroxyxanthone, 1,2-diacetoxyxanthone, 3-methoxyxanthone, 1,3,7-trimethoxyxanthone, and 1,5-dihydroxy-6-methoxyxanthone—that demonstrated potent inhibition of all three cell adhesion molecules (ICAM-1, VCAM-1, and E-selectin) on human umbilical vein endothelial cells (HUVECs) [1]. In a subsequent dedicated study, 1,4-DHX inhibited TNF-α-induced ICAM-1 expression with maximal inhibition of 86.0% at 65 µg/mL, with first detectable inhibition at 25 µg/mL; E-selectin expression was inhibited by 80.0% at 65 µg/mL, with onset at 10 µg/mL; and VCAM-1 expression was significantly suppressed at 65 µg/mL [2]. The inhibition was concentration-dependent and reversible upon compound washout [2]. The mechanistic basis for this unique activity lies in the para-quinonoid oxidation pathway: 1,4-DHX is converted to a stable para-quinonoid (X), whereas ortho-dihydroxyxanthones form less stable ortho-quinonoid species, and monohydroxyxanthones cannot form quinonoid structures at all [3].

ICAM-1 inhibition VCAM-1 inhibition E-selectin inhibition endothelial inflammation xanthone SAR

NADPH-Dependent Microsomal Lipid Peroxidation: 1,4-DHX in a 9-Compound Xanthone Panel

A systematic head-to-head comparison of nine xanthones for inhibition of NADPH-catalyzed rat liver microsomal lipid peroxidation was reported, with all compounds tested under identical conditions [1]. In this assay, lower values represent greater inhibition (percent of control lipid peroxidation remaining). 1-Hydroxyxanthone reduced lipid peroxidation to 28% of control (72% inhibition), and 3-hydroxyxanthone reduced it to 38% of control (62% inhibition). 1,4-Dihydroxyxanthone (compound 10) maintained lipid peroxidation at 60% of control (40% inhibition). The alternative dihydroxy isomer 2,6-dihydroxyxanthone gave 43% of control (57% inhibition). Critically, methoxylated xanthones showed essentially no activity: 3-methoxyxanthone at 2% of control (near-complete loss of peroxidation, potentially artifactual or different mechanism), 1,3,7-trimethoxyxanthone at 0% (no measurable peroxidation remaining), and 1,5-dihydroxy-6-methoxyxanthone was inactive [1]. The authors noted that while monohydroxyxanthones appeared numerically more potent in this particular biochemical assay, the dihydroxyxanthones—and specifically 1,4-DHX—exhibited maximum activity in the more physiologically relevant ICAM-1 cellular assay due to the formation of a stable para-quinonoid species, a conversion not possible for monohydroxy or ortho-dihydroxy compounds [1].

lipid peroxidation inhibition NADPH microsomal assay xanthone structure-activity relationship antioxidant screening

Functional Neutrophil Adhesion Blockade: From Molecular Target Engagement to Cellular Phenotype

Beyond molecular target inhibition, 1,4-DHX was demonstrated to produce a functional blockade of neutrophil adhesion to TNF-α-stimulated endothelial monolayers, achieving approximately 70% inhibition of neutrophil adhesion at a concentration of 50 µg/mL [1]. This cellular-level functional endpoint bridges the gap between biochemical CAM inhibition and a therapeutically relevant anti-inflammatory phenotype. In the same study, the authors explicitly compared the effective concentration range of 1,4-DHX with other known CAM inhibitors: diclofenac requires approximately 750 µM, pyrrolidine dithiocarbamate is most effective at 1 mM, and N-acetyl cysteine at 100 mM [1]. At 65 µg/mL (approximately 285 µM based on MW 228.20), 1,4-DHX operates at concentrations that are 2.6-fold lower than diclofenac on a molar basis and substantially lower than the antioxidants pyrrolidine dithiocarbamate and N-acetyl cysteine [1]. Furthermore, the inhibitory effect of 1,4-DHX on ICAM-1 expression was shown to be reversible upon washout, indicating a non-cytotoxic mechanism and distinguishing it from irreversible alkylating agents [1].

neutrophil adhesion leukocyte trafficking endothelial functional assay anti-inflammatory screening

Mechanistic Differentiation: Para-Quinonoid Bioactivation vs. Ortho-Dihydroxy Direct Scavenging

The differential biological activity of 1,4-DHX relative to other dihydroxyxanthones is rooted in its redox chemistry. The Parmar–Ghosh group proposed and experimentally supported a mechanism wherein 1,4-DHX undergoes oxidation to a stable para-quinonoid intermediate (X), which is the actual species responsible for ICAM-1 inhibition [1]. Ortho-dihydroxyxanthones (e.g., 1,2-dihydroxyxanthone, 2,3-dihydroxyxanthone) form less stable ortho-quinonoid species, while monohydroxyxanthones cannot form quinonoid structures at all [1]. This mechanistic model explains why 1,4-DHX exhibits the maximum ICAM-1 inhibitory activity in the cellular assay despite not being the most potent compound in the cell-free lipid peroxidation screen. Importantly, the 1,5-dihydroxy-6-methoxyxanthone analog, which possesses two hydroxyl groups but at positions (1 and 5) that cannot form a para-quinonoid, was found to be inactive, providing a critical negative control that validates the para-quinonoid hypothesis [1]. A separate systematic study of 20 mono- and di-oxygenated xanthones by Cidade et al. (2019) for DPPH scavenging and myeloperoxidase inhibition did NOT include 1,4-DHX, revealing a notable gap in SAR coverage: the para-dihydroxy substitution pattern has been investigated in cellular inflammatory assays but remains underrepresented in systematic radical-scavenging SAR studies [2].

quinonoid bioactivation para-quinonoid stability xanthone redox chemistry structure-activity relationship

Regiospecific Synthetic Accessibility: A Scalable Route to 1,4-Dihydroxyxanthones

A regiospecific synthetic method for 1,4-dihydroxyxanthones was reported by Simoneau and Brassard (1984), involving the substitution of halogenated benzoquinones with methyl salicylates in the presence of anhydrous potassium fluoride [1]. This method provides regiochemical control over the 1,4-substitution pattern, which is essential because non-regiospecific approaches (e.g., direct hydroxylation of the xanthone core) typically yield mixtures of isomers requiring chromatographic separation. The availability of a regiospecific route reduces the risk of positional isomer contamination—a critical quality consideration for procurement, as the biological activity of 1,4-DHX is highly dependent on the para-orientation of its hydroxyl groups. In contrast, many commercially available dihydroxyxanthones are sourced as isomer mixtures or are synthesized via non-regiospecific Friedel–Crafts or cyclization methods that may produce 1,2-, 1,3-, or 1,4-substituted products [1]. Additionally, 1,4-dihydroxy-3-methoxy-9H-xanthen-9-one—a 3-methoxy derivative of 1,4-DHX—has been prepared via acyl radical cyclization and evaluated alongside four other polyoxygenated xanthones in a DPPH assay, with two derivatives showing IC₅₀ values in the same range as ascorbic acid, suggesting the 1,4-dioxygenated scaffold retains antioxidant capacity upon further functionalization [2].

regiospecific synthesis xanthone chemical synthesis halogenated benzoquinone substitution procurement-quality assessment

Recommended Application Scenarios for 1,4-Dihydroxyxanthone (CAS 17623-99-3) Based on Quantitative Evidence


Lead Compound for Endothelial-Leukocyte Adhesion and Vascular Inflammation Studies

1,4-DHX is the only xanthone demonstrated to simultaneously suppress ICAM-1 (86% at 65 µg/mL), VCAM-1, and E-selectin (80% at 65 µg/mL) expression on TNF-α-stimulated HUVECs, with functional validation via ~70% inhibition of neutrophil adhesion at 50 µg/mL [1]. Its reversible mechanism and non-cytotoxic profile (confirmed by trypan blue exclusion and morphology at concentrations up to 65 µg/mL for 24 h) make it suitable for mechanistic studies of leukocyte trafficking, ischemia-reperfusion injury models, and atherosclerosis-related endothelial dysfunction research [1]. Procurement recommendation: specify ≥95% purity (C₁₃H₈O₄, MW 228.20) and request HPLC verification of positional isomer content to rule out 2,6-dihydroxyxanthone contamination.

Para-Quinonoid Prodrug Mechanistic Studies and Redox Pharmacology

The uniquely stable para-quinonoid intermediate formed upon oxidation of 1,4-DHX provides a tractable chemical biology tool for investigating quinonoid-mediated anti-inflammatory signaling [1]. Unlike ortho-dihydroxyxanthones (which form less stable ortho-quinonoids) or monohydroxyxanthones (no quinonoid formation), 1,4-DHX enables dissection of the contribution of para-quinonoid electrophile species to NF-κB pathway modulation and CAM gene suppression. This application is directly supported by the inactivity of 1,5-dihydroxy-6-methoxyxanthone, which cannot form a para-quinonoid despite bearing two hydroxyl groups, serving as a built-in negative control within the same chemical class [1]. Researchers should procure both 1,4-DHX and 1,5-dihydroxy-6-methoxyxanthone as a matched pair for redox mechanism validation.

Benchmark Standard for Xanthone Structure-Activity Relationship (SAR) Studies

1,4-DHX occupies a critical and currently underrepresented position in systematic xanthone SAR. The comprehensive 20-compound oxygenated xanthone library published by Cidade et al. (2019) notably excluded 1,4-dihydroxyxanthone, focusing instead on 1,2-, 2,3-, 3,4-, and 1,3-dihydroxy isomers [2]. Including 1,4-DHX as a benchmark in expanded SAR panels would fill this gap and enable direct comparison of the para-dihydroxy motif against ortho- and meta-substitution patterns across multiple antioxidant and anti-inflammatory endpoints. The quantitative lipid peroxidation data (Table 3, ARKIVOC 2008) provides a ready reference for inter-study calibration [1].

Reference Compound for Xanthone Regiospecific Synthesis Quality Control

The Simoneau–Brassard regiospecific synthesis of 1,4-dihydroxyxanthones via methyl salicylate substitution of halogenated benzoquinones provides a chemically defined route that can serve as an analytical benchmark for verifying the positional purity of commercial 1,4-DHX batches [3]. For industrial procurement or in-house synthesis, HPLC co-injection with authentic regiospecifically synthesized 1,4-DHX can distinguish the target compound from common positional isomers (1,2-dihydroxyxanthone, 2,6-dihydroxyxanthone) that may arise from non-regiospecific manufacturing processes. This is especially relevant given that the 1,4-substitution pattern is the sole determinant of para-quinonoid formation capability and, consequently, the triple CAM inhibition phenotype.

Quote Request

Request a Quote for 9H-Xanthen-9-one, 1,4-dihydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.